3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea
Description
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea is a synthetic urea derivative characterized by a tert-butyl group, a hydroxyethoxy chain, and a thiophen-2-yl moiety. The tert-butyl group contributes steric bulk and lipophilicity, while the hydroxyethoxy chain enhances water solubility.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)15-12(17)14-9-10(18-7-6-16)11-5-4-8-19-11/h4-5,8,10,16H,6-7,9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHMSGJMNXHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CS1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl isocyanate with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. Industrial methods may also include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiophen-2-yl group can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction of the thiophen-2-yl group can produce dihydrothiophene derivatives.
Scientific Research Applications
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thiophen-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid ()
- Key Features : Contains a hydroxyethoxy-thiophene unit and an oxadiazole ring.
- Activity : Demonstrated DNA-binding affinity (−6.58 kcal/mol via docking studies) .
- Comparison: Unlike the target urea derivative, this compound’s oxadiazole core may enhance rigidity and electronic interactions.
b. (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
- Key Features : Contains two thiophen-2-yl groups and a tetrahydronaphthalene amine.
- Comparison : The amine oxide and dual thiophene motifs increase lipophilicity compared to the target compound. The hydroxyethoxy chain in the target may improve solubility over this analogue’s ethoxy group .
c. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)urea derivatives ()
- Key Features: Urea core with tetrahydrobenzo[b]thiophene and cyano/benzoyl substituents.
- However, the target’s tert-butyl group provides superior steric shielding compared to cyano/benzoyl groups .
Physicochemical Properties
Biological Activity
3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea, with the CAS number 2097920-25-5, is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.39 g/mol. The compound features a tert-butyl group and a thiophene moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 2097920-25-5 |
| Molecular Formula | C₁₃H₂₂N₂O₃S |
| Molecular Weight | 286.39 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
Synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired urea derivative. For example, the synthesis can include the reaction of thiophene derivatives with hydroxyethyl groups in the presence of coupling agents.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that thiophene-containing ureas can inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
The proposed mechanism involves modulation of signaling pathways associated with cell survival and proliferation. Specifically, compounds like this compound may act as inhibitors of certain kinases involved in cancer progression.
Case Studies
-
Study on Cell Lines : A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in viability, suggesting potential therapeutic applications in oncology.
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 15 µM after 48 hours
- In Vivo Studies : An animal model study assessed the anti-tumor efficacy of this compound in mice implanted with tumor cells. The treatment group exhibited reduced tumor size compared to controls, further supporting its anticancer potential.
Toxicity and Safety Profile
While preliminary results indicate promising biological activities, it is crucial to evaluate the toxicity profile of this compound. Toxicological assessments reveal that at therapeutic doses, the compound exhibits acceptable safety margins; however, further studies are necessary to establish its long-term effects.
Q & A
Basic: What are the standard synthetic routes for 3-tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiophene-ethyl intermediate via nucleophilic substitution or condensation between thiophene derivatives (e.g., thiophene-2-carbaldehyde) and ethylene glycol derivatives.
- Step 2: Introduction of the tert-butyl urea group using tert-butyl isocyanate under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF).
- Key Parameters: Catalysts (e.g., palladium on carbon for hydrogenation), temperature control (0–25°C), and purification via column chromatography .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
Regioselectivity in thiophene functionalization or urea formation can be optimized by:
- Protecting Groups: Temporarily blocking reactive sites (e.g., hydroxyl in ethylene glycol) using trimethylsilyl chloride.
- Catalytic Control: Employing transition-metal catalysts (e.g., Pd(OAc)₂) to direct coupling reactions.
- Computational Pre-screening: DFT calculations to predict favorable reaction pathways and transition states .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm).
- IR Spectroscopy: Identification of urea C=O stretch (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: How is X-ray crystallography applied to resolve ambiguous structural data?
Methodological Answer:
- Crystal Growth: Slow evaporation of saturated solutions in mixed solvents (e.g., ethanol/water) to obtain single crystals.
- SHELX Suite: Use SHELXL for refinement against diffraction data, focusing on resolving disorder in flexible moieties (e.g., hydroxyethoxy chain).
- Validation Tools: CheckCIF to ensure structural integrity and correct for thermal motion artifacts .
Basic: What in vitro assays are used to screen biological activity?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
- Antimicrobial Screening: Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess viability .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
- Analog Synthesis: Systematic modification of substituents (e.g., replacing thiophene with furan or varying tert-butyl groups).
- Pharmacophore Mapping: 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with activity.
- Binding Assays: SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding .
Basic: How is the compound’s stability under different conditions assessed?
Methodological Answer:
- Thermal Stability: TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
- Hydrolytic Stability: Incubation in buffered solutions (pH 1–10) followed by HPLC analysis of degradation products.
- Photostability: Exposure to UV light (λ = 254–365 nm) with periodic sampling for LC-MS .
Advanced: How can conflicting data on reaction yields or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Strict adherence to anhydrous conditions (e.g., Schlenk techniques) and controlled atmosphere (N₂/Ar).
- Metabolic Interference Testing: Include negative controls (e.g., CYP450 inhibitors) in bioassays to rule out false positives.
- Multivariate Analysis: DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting outcomes .
Basic: How does this compound compare to structurally similar ureas?
Methodological Answer:
- Electronic Effects: Thiophene’s electron-rich π-system enhances binding to aromatic residues vs. furan or phenyl analogs.
- Solubility: Hydroxyethoxy group improves aqueous solubility compared to non-polar tert-butyl derivatives.
- Bioactivity: Tert-butyl groups confer metabolic stability, reducing hepatic clearance in vivo .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide for binding pose prediction (e.g., targeting kinase ATP-binding pockets).
- MD Simulations: GROMACS or AMBER for assessing dynamic stability of ligand-target complexes (≥100 ns trajectories).
- Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
